Cas no 93869-52-4 (Bis(4-bromophenyl)phenylphosphine Oxide)

Bis(4-bromophenyl)phenylphosphine Oxide Chemical and Physical Properties
Names and Identifiers
-
- Phosphine oxide, bis(4-bromophenyl)phenyl-
- Bis(4-bromophenyl)phenylphosphine Oxide
- MFCD30536725
- 93869-52-4
- bis(4-bromophenyl)(phenyl)phosphine oxide
- 1-bromo-4-[(4-bromophenyl)-phenylphosphoryl]benzene
- DB-220217
- 1-bromo-4-[4-bromophenyl(phenyl)phosphoroso]benzene
- SCHEMBL2678331
- T71481
- B5532
-
- MDL: MFCD30536725
- Inchi: InChI=1S/C18H13Br2OP/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H
- InChI Key: URGNHDJCYWEAKG-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br
Computed Properties
- Exact Mass: 435.90503g/mol
- Monoisotopic Mass: 433.90708g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 366
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Melting Point: 105.0 to 109.0 deg-C
- Boiling Point: 280°C/4mmHg(lit.)
Bis(4-bromophenyl)phenylphosphine Oxide Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
Bis(4-bromophenyl)phenylphosphine Oxide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5532-200MG |
Bis(4-bromophenyl)phenylphosphine Oxide |
93869-52-4 | >98.0%(GC) | 200mg |
¥450.00 | 2024-04-15 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5532-1G |
Bis(4-bromophenyl)phenylphosphine Oxide |
93869-52-4 | >98.0%(GC) | 1g |
¥1970.00 | 2024-04-15 | |
eNovation Chemicals LLC | Y1261992-1g |
Phosphine oxide, bis(4-bromophenyl)phenyl- |
93869-52-4 | 98% | 1g |
$275 | 2024-06-06 | |
TRC | B802785-2.5mg |
Bis(4-bromophenyl)phenylphosphine Oxide |
93869-52-4 | 2.5mg |
$ 50.00 | 2022-06-06 | ||
TRC | B802785-25mg |
Bis(4-bromophenyl)phenylphosphine Oxide |
93869-52-4 | 25mg |
$ 80.00 | 2022-06-06 | ||
eNovation Chemicals LLC | Y1261992-200mg |
Phosphine oxide, bis(4-bromophenyl)phenyl- |
93869-52-4 | 98% | 200mg |
$185 | 2023-05-17 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B870082-1g |
Bis(4-bromophenyl)phenylphosphine Oxide |
93869-52-4 | 98% | 1g |
1,566.00 | 2021-05-17 | |
A2B Chem LLC | AI68632-200mg |
Phosphine oxide, bis(4-bromophenyl)phenyl- |
93869-52-4 | >98.0%(GC) | 200mg |
$48.00 | 2024-07-18 | |
abcr | AB549784-1g |
Bis(4-bromophenyl)phenylphosphine Oxide; . |
93869-52-4 | 1g |
€184.20 | 2025-02-14 | ||
eNovation Chemicals LLC | Y1261992-5g |
Phosphine oxide, bis(4-bromophenyl)phenyl- |
93869-52-4 | 98% | 5g |
$1030 | 2025-02-24 |
Bis(4-bromophenyl)phenylphosphine Oxide Related Literature
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Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
Additional information on Bis(4-bromophenyl)phenylphosphine Oxide
Bis(4-bromophenyl)phenylphosphine Oxide (CAS No. 93869-52-4): An Overview and Recent Advances
Bis(4-bromophenyl)phenylphosphine oxide (BPO), with the CAS number 93869-52-4, is a versatile compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmaceutical research. This phosphine oxide derivative is characterized by its unique electronic and steric properties, making it a valuable reagent in various chemical reactions and applications.
The molecular structure of Bis(4-bromophenyl)phenylphosphine oxide consists of a central phosphorus atom bonded to three aromatic rings, two of which are substituted with bromine atoms. This configuration imparts the compound with a combination of electron-withdrawing and steric hindrance effects, which are crucial for its reactivity and stability. The bromine substituents also provide additional functional groups that can be exploited in synthetic transformations.
In recent years, Bis(4-bromophenyl)phenylphosphine oxide has been extensively studied for its potential applications in catalysis. One notable area of research involves its use as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis, enabling the formation of carbon-carbon bonds with high selectivity and efficiency. Studies have shown that BPO can enhance the catalytic activity and stability of palladium complexes, leading to improved yields and reduced side reactions.
Another significant application of Bis(4-bromophenyl)phenylphosphine oxide is in the development of functional materials. The compound's ability to form stable complexes with various metal ions makes it an attractive candidate for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have found applications in gas storage, separation, and catalysis due to their high surface area and tunable pore structures. Recent research has focused on optimizing the synthesis conditions to achieve better control over the morphology and properties of these materials.
In the pharmaceutical industry, Bis(4-bromophenyl)phenylphosphine oxide has shown promise as a building block for the synthesis of bioactive molecules. Its unique electronic properties make it suitable for the design of small molecule inhibitors targeting specific biological pathways. For example, BPO derivatives have been explored as potential inhibitors of protein kinases, which are key enzymes involved in cell signaling and disease progression. Preliminary studies have demonstrated that these inhibitors exhibit potent activity against cancer cell lines, suggesting their potential as therapeutic agents.
The environmental impact of chemical compounds is an important consideration in their development and application. Research on the biodegradability and toxicity of Bis(4-bromophenyl)phenylphosphine oxide has shown that it is relatively stable under environmental conditions but can be degraded by microbial action over time. This property makes it a more environmentally friendly alternative to some traditional phosphine oxides used in industrial processes.
In conclusion, Bis(4-bromophenyl)phenylphosphine oxide (CAS No. 93869-52-4) is a multifaceted compound with a wide range of applications in organic synthesis, materials science, and pharmaceutical research. Its unique electronic and steric properties make it a valuable reagent in various chemical processes, from catalysis to drug discovery. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in advancing scientific knowledge and technological innovation.
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